Edaravone
Overview
Description
Edaravone, chemically known as 5-methyl-2-phenyl-4H-pyrazol-3-one, is a novel antioxidant compound with neuroprotective properties. It was initially developed in Japan for the treatment of acute cerebral infarction and later applied clinically to treat amyotrophic lateral sclerosis (ALS). This compound works by scavenging free radicals, which are implicated in neurological disorders such as ALS and cerebral ischemia .
Mechanism of Action
Target of Action
Edaravone primarily targets reactive oxygen species (ROS) and peroxynitrite radicals . These are harmful compounds that can cause oxidative damage to cells and have been implicated in neurological disorders such as amyotrophic lateral sclerosis (ALS) and cerebral ischemia .
Mode of Action
This compound is a free radical scavenger that suppresses the generation of hydroxyl radicals and peroxynitrite radicals . It works by scavenging these harmful radicals, thereby preventing oxidative damage to cell membranes . This antioxidant property of this compound is thought to contribute to inhibiting the progression of ALS .
Biochemical Pathways
This compound has been found to activate the GDNF/RET neurotrophic signaling pathway . This pathway is crucial for the survival and differentiation of certain types of neurons. Activation of this pathway by this compound suggests a potential neuroprotective effect . Additionally, this compound has been shown to bind to the aryl hydrocarbon receptor (AHR) and promote the downstream signaling pathway activation .
Pharmacokinetics
The glucuronide conjugation of this compound involves multiple uridine diphosphate glucuronosyltransferase (UGT) isoforms . In studies with Japanese and Caucasian healthy volunteers, this compound was found to be excreted mainly in the urine as its glucuronide conjugate, accounting for 60-80% of the dose up to 48 hours .
Result of Action
This compound’s action results in the alleviation of oxidative stress-induced neuronal injury, including neurite damage, mitochondrial impairment, and reactive oxygen species production . It also reduces neuroinflammation and attenuates TNF-α-triggered neuronal necroptosis . Furthermore, this compound has been shown to boost the expression of the promyelinating Olig2 protein .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of oxidative stress. For instance, in conditions of high oxidative stress, this compound’s antioxidant activity becomes particularly beneficial . .
Biochemical Analysis
Biochemical Properties
Edaravone plays a crucial role in biochemical reactions by scavenging free radicals, particularly hydroxyl radicals and peroxynitrite radicals . It interacts with several biomolecules, including enzymes and proteins. For instance, this compound has been shown to inhibit the activity of inducible nitric oxide synthase (iNOS) and neuronal nitric oxide synthase (nNOS), thereby reducing the production of nitric oxide, a reactive molecule that can contribute to oxidative stress . Additionally, this compound interacts with glutathione peroxidase 4 (GPX4) and system Xc-light chain (xCT), which are involved in the anti-ferroptosis pathway .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In neuronal cells, it has been demonstrated to protect against oxidative damage by scavenging free radicals and reducing lipid peroxidation . This compound also influences cell signaling pathways, such as the GDNF/RET neurotrophic signaling pathway, which supports neuron survival and maturation . Furthermore, this compound has been shown to modulate gene expression, including upregulating anti-inflammatory cytokines like IL-10 and IL-13, and downregulating pro-inflammatory cytokines . These actions collectively contribute to its neuroprotective effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species by donating electrons to neutralize free radicals, thereby preventing oxidative damage to cell membranes and other cellular components . This compound also inhibits the chain oxidation of lipids by transferring electrons from its anion to peroxyl radicals . Additionally, this compound modulates the expression of various proteins involved in oxidative stress and inflammation, such as GPX4, ACSL4, and 5-LOX, which are critical for maintaining cellular homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and effective in reducing oxidative stress and neuronal damage in both in vitro and in vivo models . Long-term administration of this compound has been associated with sustained neuroprotective effects, including improved motor function and reduced neuronal degeneration . The stability and efficacy of this compound can be influenced by factors such as dosage and administration frequency.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mice, a daily dose of 40 mg/kg has been shown to provide significant neuroprotective effects, including reduced oxidative stress and improved motor function . Higher doses may lead to adverse effects, such as increased oxidative stress and neuronal damage . It is important to determine the optimal dosage to maximize the therapeutic benefits of this compound while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including its metabolism to a sulfate conjugate and a glucuronide conjugate . These metabolites are not pharmacologically active and are primarily excreted in the urine . The glucuronide conjugation of this compound involves multiple uridine diphosphate glucuronosyltransferase (UGT) isoforms, such as UGT1A1, UGT1A6, and UGT2B7 . Additionally, this compound has been shown to influence metabolic pathways related to oxidative stress and inflammation, such as the Sirt1/Nrf2/HO-1/Gpx4 pathway .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. After intravenous administration, this compound has a mean volume of distribution of 63.1 L, indicating substantial tissue distribution . It readily crosses the blood-brain barrier, allowing it to exert its neuroprotective effects in the central nervous system . This compound is also bound to human serum proteins, mainly albumin, which facilitates its transport in the bloodstream .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It has been shown to localize in various cellular compartments, including the cytoplasm and mitochondria . In the mitochondria, this compound modulates the expression of proteins involved in oxidative stress and ferroptosis, such as GPX4 and ACSL4 . This localization is essential for its ability to protect cells from oxidative damage and maintain cellular homeostasis.
Preparation Methods
Edaravone can be synthesized through various methods. One common synthetic route involves the reaction of phenyl hydrazine with ethyl acetoacetate. This reaction proceeds through a regioselective nucleophilic attack of the least hindered nitrogen atom of phenyl hydrazine on the ketone moiety of ethyl acetoacetate, followed by intramolecular cyclization involving the ester and the second nitrogen atom of phenyl hydrazine . The reaction conditions typically involve the use of ethanol or methanol as solvents at temperatures ranging from 0 to 78°C for 1 to 16 hours, yielding this compound with high efficiency .
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Microwave-assisted synthesis has also been reported, providing a more efficient and environmentally friendly approach .
Chemical Reactions Analysis
Edaravone undergoes various chemical reactions, primarily involving its antioxidant properties. It reacts with peroxynitrite to produce 4-NO-edaravone as the major product and 4-NO2-edaravone as a minor product . The compound also undergoes oxidation reactions, forming 3-methyl-1-phenyl-2-pyrazolin-4,5-dione (4-oxothis compound) and its hydrate, 2-oxo-3-(phenylhydrazono)butanoic acid . These reactions highlight this compound’s ability to scavenge reactive oxygen species and protect against oxidative stress.
Common reagents used in these reactions include peroxynitrite and various oxidizing agents. The major products formed from these reactions are typically derivatives of this compound with modified functional groups, such as nitro or oxo groups .
Scientific Research Applications
Edaravone has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to treat acute ischemic stroke and ALS due to its neuroprotective and antioxidant properties . Research has also explored its potential in treating other neurodegenerative diseases, such as Alzheimer’s disease and neuropathic pain .
In chemistry, this compound is studied for its free radical scavenging abilities and its role in preventing lipid peroxidation . Its antioxidant properties make it a valuable compound for research into oxidative stress and related cellular damage.
In industry, this compound’s applications extend to the development of pharmaceuticals and therapeutic agents. Its ability to protect against oxidative stress has implications for the treatment of various cardiovascular diseases and conditions involving inflammation .
Comparison with Similar Compounds
Edaravone can be compared with other antioxidant compounds, such as vitamin E and vitamin C. Unlike vitamin E, which is fat-soluble, and vitamin C, which is water-soluble, this compound exhibits amphiphilic properties, allowing it to scavenge both lipid- and water-soluble peroxyl radicals . This unique characteristic enhances its effectiveness as an antioxidant.
Similar compounds include:
Vitamin E (tocopherol): A fat-soluble antioxidant that protects cell membranes from oxidative damage.
Vitamin C (ascorbic acid): A water-soluble antioxidant that protects against oxidative stress in aqueous environments.
N-acetylcysteine: A precursor to glutathione, an important intracellular antioxidant.
This compound’s ability to target both lipid and water-soluble radicals, along with its neuroprotective signaling pathways, distinguishes it from these other antioxidants and underscores its therapeutic potential .
Properties
IUPAC Name |
5-methyl-2-phenyl-4H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QELUYTUMUWHWMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Record name | 1-PHENYL-3-METHYL-5-PYRAZOLONE | |
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Record name | edaravone | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Edaravone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021130 | |
Record name | 1-Phenyl-3-methyl-5-pyrazolone | |
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Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1-phenyl-3-methyl-5-pyrazolone appears as white to off-white powder or crystals. (NTP, 1992), White solid; [Merck Index] Light yellow odorless powder; [Alfa Aesar MSDS] | |
Record name | 1-PHENYL-3-METHYL-5-PYRAZOLONE | |
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Record name | 3-Methyl-1-phenyl-2-pyrazolin-5-one | |
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Boiling Point |
549 °F at 105 mmHg (NTP, 1992), 191 °C @ 17 MM HG; 287 °C @ 105 MM HG | |
Record name | 1-PHENYL-3-METHYL-5-PYRAZOLONE | |
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Record name | Edaravone | |
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Record name | 3-METHYL-1-PHENYL-2-PYRAZOLIN-5-ONE | |
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Solubility |
25.4 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 73 °F (NTP, 1992), SOL IN HOT WATER & HOT ALCOHOL; SLIGHTLY SOL IN BENZENE; INSOL IN PETROLEUM ETHER | |
Record name | SID855774 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | 1-PHENYL-3-METHYL-5-PYRAZOLONE | |
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Record name | 3-METHYL-1-PHENYL-2-PYRAZOLIN-5-ONE | |
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Vapor Pressure |
less than 0.01 mmHg at 68 °F (NTP, 1992), LESS THAN 0.01 MM @ 20 °C | |
Record name | 1-PHENYL-3-METHYL-5-PYRAZOLONE | |
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Record name | 3-METHYL-1-PHENYL-2-PYRAZOLIN-5-ONE | |
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Mechanism of Action |
Oxidative stress and reactive oxygen species (ROS) production have been implicated in various neurological disorders, such as amyotrophic lateral sclerosis (ALS) and cerebral ischemia. Oxidative stress caused by excess ROS damages endothelial cells in the cerebral vasculature as well as neuronal cell membranes, leading to neuronal cell death. Edaravone is a free radical scavenger that scavenges and suppresses the generation of hydroxyl radicals and peroxynitrite radicals. The exact mechanism of action of edaravone in ALS has not been fully elucidated; however, edaravone is thought to mediate therapeutic effects via its antioxidant properties. Since oxidative stress has been implicated in the pathophysiology of ALS and cerebral ischemia, inhibiting lipid peroxidation, suppressing endothelial cell damage induced by lipid peroxides, and scavenging free radicals may lead to neuroprotective effects. Edaravone has no effect on superoxide production. It is suggested that edaravone may also possess anti-inflammatory properties, as it inhibited neutrophil activation and suppressed inducible nitric oxide synthase (iNOS) and neuronal nitric oxide synthase (nNOS) expression in animal models. It was also shown to ameliorate ROS-induced inflammatory oxidative stress after ischemic brain reperfusion. | |
Record name | Edaravone | |
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Color/Form |
MONOCLINIC PRISMS FROM WATER, WHITE POWDER OR CRYSTALS | |
CAS No. |
89-25-8; 19735-89-8, 89-25-8 | |
Record name | 1-PHENYL-3-METHYL-5-PYRAZOLONE | |
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Record name | Edaravone | |
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Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl- | |
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Record name | 3-METHYL-1-PHENYL-2-PYRAZOLIN-5-ONE | |
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Melting Point |
261 to 266 °F (NTP, 1992), 127 °C | |
Record name | 1-PHENYL-3-METHYL-5-PYRAZOLONE | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Edaravone?
A1: this compound is a potent free radical scavenger. It exerts neuroprotective effects by scavenging hydroxyl radicals (.OH) and inhibiting lipid peroxidation, both .OH-dependent and .OH-independent. [] This protects cells from oxidative stress, a major contributor to secondary injury in conditions like cerebral ischemia.
Q2: How does this compound's antioxidant activity differ from Vitamin C and Vitamin E?
A2: While both Vitamin C and Vitamin E exhibit antioxidant properties, this compound demonstrates a broader spectrum of activity. It can inhibit lipid peroxidation induced by both water-soluble and lipid-soluble peroxyl radicals, unlike Vitamin C (primarily water-soluble) and Vitamin E (primarily lipid-soluble). []
Q3: Does this compound interact with peroxynitrite, and if so, what are the products?
A3: Yes, this compound reacts with peroxynitrite to yield 4-NO-edaravone as the major product and 4-NO2-edaravone as a minor product. [] This reaction does not appear to involve free radicals, differentiating it from this compound’s interactions with other reactive oxygen species.
Q4: How does this compound affect the expression of Bcl-2 and Bax proteins in retinal ischemia-reperfusion injury?
A4: Studies in rats indicate that this compound treatment upregulates the expression of the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax in retinal ganglion cells following ischemia-reperfusion injury. This shift in the Bcl-2/Bax ratio suggests a protective effect against neuronal apoptosis. []
Q5: Does this compound affect autophagy?
A5: Research suggests that this compound can modulate autophagy. In a study on busulfan-induced azoospermia in mice, this compound treatment significantly reduced the expression of autophagy-related genes caspase-3, Beclin-1, and ATG-7. []
Q6: Can this compound affect the blood-brain barrier (BBB) following injury?
A6: this compound has demonstrated a protective effect on the BBB. In rat models of focal ischemia-reperfusion, this compound attenuated the exacerbation of cortical edema, suggesting an ability to mitigate oxidative damage to the BBB. []
Q7: What is the molecular formula and weight of this compound?
A7: The molecular formula of this compound is C10H10N2O, and its molecular weight is 174.20 g/mol.
Q8: Are there any studies on the stability of this compound under various conditions?
A8: While the provided research highlights the clinical use of this compound, it lacks detailed information regarding its stability under different environmental conditions. Further investigation into this aspect is necessary.
Q9: Does race affect the pharmacokinetics of oral this compound?
A11: A study comparing Japanese and White subjects found no significant effect of race on the pharmacokinetic parameters of oral this compound. []
Q10: What are the primary clinical applications of this compound?
A12: this compound is currently approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS). [] Research also explores its potential in other neurological conditions where oxidative stress plays a role.
Q11: How does this compound compare to sodium ozagrel in treating acute ischemic stroke?
A14: The EDO trial, a multicenter randomized open-label trial, compared this compound to sodium ozagrel (a thromboxane A2 synthase inhibitor) in patients with acute noncardioembolic ischemic stroke. The study concluded that this compound was not inferior to sodium ozagrel in improving patient outcomes as assessed by the modified Rankin Scale at 3 months. []
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